1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid 1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782652
InChI: InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17782652

Molecular Formula: C16H29NO4

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C16H29NO4
Molecular Weight 299.41 g/mol
IUPAC Name 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H29NO4/c1-10(2)12-8-7-11(3)9-16(12,13(18)19)17-14(20)21-15(4,5)6/h10-12H,7-9H2,1-6H3,(H,17,20)(H,18,19)
Standard InChI Key XCBNDIDHVSKJKV-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted at three positions:

  • Position 1: A carboxylic acid (-COOH) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc).

  • Position 2: An isopropyl group (-CH(CH₃)₂).

  • Position 5: A methyl group (-CH₃).

This configuration creates a sterically hindered environment, influencing reactivity and solubility. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions in multi-step syntheses.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₉NO₄
Molecular Weight299.41 g/mol
IUPAC Name5-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclohexane-1-carboxylic acid
Canonical SMILESCC1CCC(C(C1)(C(=O)O)NC(=O)OC(C)(C)C)C(C)C
Topological Polar Surface Area75.6 Ų

The quaternary carbon at position 1 introduces conformational rigidity, which may enhance stability in peptide backbone integrations .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three critical stages:

  • Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate.

    R-NH2+Boc2OBaseR-NHBoc+CO2\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{R-NHBoc} + \text{CO}_2
  • Cyclohexane Ring Functionalization:

    • Methyl Group Introduction: Achieved via alkylation using methyl iodide (CH₃I) under basic conditions.

    • Isopropyl Group Installation: Friedel-Crafts alkylation adapted for saturated systems, employing AlCl₃ as a catalyst.

  • Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group, though specific protocols remain understudied for this compound.

Industrial Considerations

Large-scale production faces challenges due to:

  • Steric Hindrance: Slower reaction kinetics at the crowded cyclohexane core.

  • Purification: Requires chromatographic techniques to isolate the product from regioisomers.

Physicochemical Properties

Stability and Reactivity

  • Acid Sensitivity: The Boc group is labile under acidic conditions (e.g., HCl in dioxane), enabling controlled deprotection.

  • Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.

Solubility and Partitioning

  • Aqueous Solubility: Limited (~0.1 mg/mL) due to hydrophobic substituents.

  • LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .

Applications in Organic Synthesis

Peptide Chemistry

The compound acts as a conformationally restricted amino acid analog, facilitating the synthesis of peptides with enhanced metabolic stability. For example, its cyclohexane backbone reduces rotational freedom, mimicking β-sheet structures in target proteins.

Medicinal Chemistry

  • Scaffold for Kinase Inhibitors: The isopropyl and methyl groups provide hydrophobic interactions with ATP-binding pockets .

  • Prodrug Development: The carboxylic acid moiety allows esterification for improved bioavailability.

Research Findings and Future Directions

Current Studies

  • Stereochemical Effects: Preliminary NMR data suggest the 5-methyl group induces chair conformer preferences, impacting diastereoselectivity in subsequent reactions.

  • Biological Screening: In silico models predict moderate activity against carbonic anhydrase isoforms, though experimental validation is pending .

Knowledge Gaps and Opportunities

  • Optimized Synthetic Routes: Development of enantioselective methods to access chiral derivatives.

  • Targeted Drug Delivery: Functionalization of the carboxylic acid for conjugation with nanoparticle carriers.

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